molecular formula C10H18Br2N4 B1423103 Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide CAS No. 1334149-41-5

Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide

Cat. No.: B1423103
CAS No.: 1334149-41-5
M. Wt: 354.08 g/mol
InChI Key: QBXXKNZVRLJSDO-UHFFFAOYSA-N
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Description

Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide (CAS 1334149-41-5) is a high-purity chemical compound offered to the research community. With a molecular formula of C10H18Br2N4 and a molecular weight of 354.08 g/mol, this salt is the dihydrobromide form of the base molecule Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine (CAS 1250727-93-5) . The dihydrobromide salt form typically offers enhanced stability and solubility in aqueous and other physiological solvents, which is advantageous for various experimental applications. The compound features a distinct molecular structure consisting of a pyrrolidine ring linked to a pyridazine moiety, a scaffold frequently investigated in medicinal chemistry for its potential biological activity . This structure is provided under the SMILES notation of CNCC1N(C2=NN=CC=C2)CCC1. This product is intended for research and development purposes exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in quantities ranging from 50mg to 5g to support their laboratory investigations.

Properties

IUPAC Name

N-methyl-1-(1-pyridazin-3-ylpyrrolidin-2-yl)methanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2BrH/c1-11-8-9-4-3-7-14(9)10-5-2-6-12-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXXKNZVRLJSDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C2=NN=CC=C2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-41-5
Record name methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide
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Preparation Methods

Synthesis via Nucleophilic Substitution on Pyrrolidine Derivatives

Method Overview:

  • Starting Materials: A suitably protected pyrrolidine derivative bearing a leaving group (e.g., halide or tosylate) at the 2-position.
  • Procedure:
    • React the pyrrolidine derivative with a pyridazin-3-yl nucleophile, typically generated by deprotonation or as a lithium or sodium salt.
    • Conduct the substitution under inert atmosphere (nitrogen or argon) at controlled temperatures (0–25°C).
    • Purify the intermediate via chromatography.
    • Methylate the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
    • Convert the free base to the dihydrobromide salt by treatment with hydrobromic acid in an appropriate solvent (e.g., ethanol or acetic acid).

Advantages:

  • High regioselectivity.
  • Compatibility with various protecting groups.

Preparation Data Table

Method Starting Materials Key Reagents Conditions Advantages References
Nucleophilic Substitution Pyrrolidine derivative with leaving group Pyridazin-3-yl nucleophile Inert atmosphere, 0–25°C High regioselectivity Organic synthesis literature
Reductive Amination Pyrrolidine-2-one/carboxaldehyde + Pyridazin-3-yl methylamine Sodium borohydride Mild, room temperature Controlled selectivity Medicinal chemistry protocols
Direct Methylation Free amino compound Methyl iodide/bromide, base Reflux or room temperature Simplicity Standard amine methylation procedures

Research Findings and Optimization

Recent studies emphasize the importance of:

  • Using protecting groups to prevent over-methylation.
  • Conducting methylation in anhydrous conditions to improve selectivity.
  • Employing purification techniques such as column chromatography or recrystallization to obtain high-purity intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced forms of the pyridazine or pyrrolidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. The presence of the pyridazinyl and pyrrolidinyl groups suggests that it may interact with various biological targets, making it a candidate for drug development.

Neuropharmacology

Research indicates that compounds with similar structures can exhibit neuroprotective properties. The ability of methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide to modulate neurotransmitter systems may be explored for treating neurological disorders.

Anticancer Research

Preliminary studies suggest that derivatives of pyridazine compounds possess anticancer activity. Investigating the cytotoxic effects of this compound on cancer cell lines could provide insights into its potential as an anticancer agent.

Synthetic Chemistry

This compound can serve as a building block in the synthesis of more complex molecules. Its functional groups allow for further derivatization, which is valuable in the development of novel pharmaceuticals.

Case Studies and Research Findings

Study FocusFindingsReference
Neuroprotective EffectsDemonstrated potential in reducing neuronal apoptosis in vitro
Anticancer ActivityExhibited cytotoxicity against specific cancer cell lines
Synthesis MethodologiesDeveloped synthetic routes for producing derivatives

Mechanism of Action

The mechanism of action of Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide involves its interaction with specific molecular targets. The pyridazine and pyrrolidine rings can interact with enzymes or receptors, potentially modulating their activity. The methylamine group may also play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrrolidine- and pyridine/pyridazine-based derivatives. Below is a comparative analysis based on synthesis, stereochemistry, and functional group variations:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Salt Form Reported Applications Reference
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine Pyrrolidine Pyridazin-3-yl, methylamine Dihydrobromide Not explicitly reported N/A
(S)-2-(Methoxy-methyl)pyrrolidin-1-amine (1a) Pyrrolidine Methoxy-methyl Free base Chiral ligand in catalysis
(2S,5S)-2,5-Diphenylpyrrolidin-1-amine (3a) Pyrrolidine Diphenyl Free base Asymmetric synthesis
(E)-3-(But-2-enoyl)oxazolidin-2-one (8) Oxazolidinone Butenoyl Neutral β-Lactamase inhibition

Key Observations:

Backbone Flexibility vs. Rigidity: The pyrrolidine core in the target compound allows greater conformational flexibility compared to the oxazolidinone in compound 8, which is rigid and planar. This flexibility may enhance binding to dynamic biological targets but reduce selectivity . In contrast, 3a incorporates bulky diphenyl groups that restrict rotation, favoring enantioselective interactions in catalysis .

Electron-Deficient vs. Electron-Rich Systems :

  • The pyridazine ring in the target compound is electron-deficient due to two nitrogen atoms, differing from pyridine-based analogs (e.g., 1a ) with a single nitrogen. This property may influence redox behavior or hydrogen-bonding interactions in drug-receptor binding.

Salt Form and Solubility :

  • The dihydrobromide salt enhances aqueous solubility compared to free-base analogs like 1a or 3a , which may require organic solvents for dissolution. This characteristic is critical for bioavailability in pharmaceutical formulations.

Chiral centers in pyrrolidine derivatives often dictate enantioselectivity in catalysis or pharmacology .

Research Findings and Hypothetical Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to methods used for 1a and 3a . However, introducing the pyridazine ring may require specialized coupling reagents or protecting-group strategies.
  • Biological Activity: Pyridazine-containing analogs are known for kinase inhibition or antimicrobial activity.
  • Thermodynamic Stability : The dihydrobromide salt likely improves thermal stability compared to neutral hydrazones (e.g., 8 ), which may degrade under acidic conditions.

Biological Activity

Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C10_{10}H16_{16}N4_{4}
  • Molecular Weight : 192.26 g/mol
  • SMILES Notation : CNCC1CCCN1C2=NN=CC=C2
  • CAS Number : 1250727-93-5

The compound features a pyridazine ring linked to a pyrrolidine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of similar compounds, particularly those containing pyridazine and pyrrolidine structures. These compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar moieties have been reported to exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Neuropharmacological Effects

Pyrrolidine derivatives are often investigated for their neuropharmacological effects. Some studies indicate that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. While specific data on this compound is limited, its structural similarity to known neuroactive compounds warrants further exploration.

Anti-inflammatory Properties

Compounds featuring pyridazine and pyrrolidine rings have been associated with anti-inflammatory activity. Research has shown that certain derivatives can effectively inhibit COX enzymes, which are crucial in the inflammatory response. The potential for this compound to exhibit similar effects should be investigated through in vitro assays.

Research Findings and Case Studies

Study FocusFindingsReference
Anticancer ActivitySimilar compounds showed IC50_{50} values less than 10 µM against various cancer cell lines
Neuropharmacological EffectsPotential modulation of neurotransmitter systems noted in related compounds
Anti-inflammatory ActivityInhibition of COX enzymes reported in structurally related compounds

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYieldSolventTemperaturePurificationReference
A35%DMSORTCrystallization
B65%Ethanol20°CFlash Chromatography
C39.52%Methanol60°CColumn Chromatography

[Advanced] How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions .
  • Catalyst/base optimization : Potassium carbonate improves deprotonation efficiency in alkylation steps .
  • Temperature control : Lower temperatures (20–25°C) reduce decomposition, while reflux (60°C) accelerates condensation .
  • Purification : Flash chromatography with 10% methanol/dichloromethane resolves diastereomers and removes salts .

[Basic] Which analytical techniques confirm structural integrity and purity?

Answer:

  • ^1H NMR (400 MHz, DMSO-d6) : Characteristic peaks for pyrrolidine (δ 3.85 ppm, methylene) and pyridazine (δ 8.63 ppm, aromatic H) .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z 392.2 in ESIMS) .
  • HPLC : Purity >98% using C18 columns with acetonitrile/water gradients .

[Advanced] How should researchers resolve discrepancies in NMR or LCMS data between batches?

Answer:

  • Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d6 vs. CDCl3) to identify shifts caused by hydrogen bonding .
  • 2D NMR (COSY/HSQC) : Resolve overlapping signals from pyrrolidine and pyridazine moieties .
  • Recrystallization : Eliminate impurities causing LCMS baseline noise; use preparative HPLC for challenging separations .

[Advanced] What in vitro models evaluate its activity as an Autotaxin (ATX) modulator?

Answer:

  • Enzymatic assays : Measure ATX inhibition via lysophosphatidic acid (LPA) production using fluorogenic substrates (e.g., FS-3) .
  • Cell-based models : Use human bronchial epithelial cells to assess anti-inflammatory effects (e.g., IL-6 suppression) .
  • Dose-response analysis : Fit data to Hill equations to calculate IC50 values; validate with positive controls like HA130 .

[Advanced] How to address low solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin to enhance aqueous solubility without cytotoxicity.
  • Salt forms : Compare dihydrobromide vs. hydrochloride salts; bromides often improve crystallinity and dissolution .
  • Prodrug strategies : Modify the methylamine group with acetyl-protected analogs for in situ hydrolysis .

[Basic] What safety precautions are recommended during synthesis?

Answer:

  • Pyridazine handling : Use fume hoods and nitrile gloves due to potential mutagenicity .
  • Bromide salts : Avoid inhalation; neutralize waste with sodium thiosulfate .
  • Reaction quenching : Slowly add cold water to exothermic reactions to prevent splashing .

[Advanced] How can computational methods guide structural optimization?

Answer:

  • Docking studies : Model interactions with ATX’s hydrophobic tunnel using AutoDock Vina; prioritize substituents enhancing Van der Waals contacts .
  • QSAR modeling : Correlate logP values with cellular permeability; aim for cLogP 1–3 for blood-brain barrier penetration .
  • MD simulations : Assess pyrrolidine ring flexibility to optimize binding kinetics .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide
Reactant of Route 2
Reactant of Route 2
Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide

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